1-((2-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Description
Properties
IUPAC Name |
12-[(2-fluorophenyl)methylsulfanyl]-8-[(4-propan-2-ylphenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4OS2/c1-15(2)17-9-7-16(8-10-17)13-28-22(30)21-20(11-12-31-21)29-23(28)26-27-24(29)32-14-18-5-3-4-6-19(18)25/h3-12,15H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBXTEBXZYFJCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((2-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. This article aims to explore the biological activity of this compound through a detailed examination of its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C19H20FN5OS
- Molecular Weight : 373.46 g/mol
The compound features a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin scaffold which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing triazole and pyrimidine moieties. For instance, derivatives similar to our compound have demonstrated significant cytotoxic effects against various cancer cell lines:
- Case Study 1 : A related triazole derivative exhibited an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells and 27.3 μM against human breast cancer T47D cells .
This suggests that the triazolo-pyrimidine framework may contribute to the observed cytotoxicity.
Antiviral Properties
Compounds with similar structural features have also been evaluated for antiviral activity. For example, certain triazole derivatives have shown promising results against viral infections by inhibiting viral replication through interference with viral enzymes .
Anti-inflammatory Effects
The anti-inflammatory properties of related compounds have been documented extensively. Studies indicate that some triazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation:
- Example : Compounds with IC50 values comparable to celecoxib (0.04 μmol) have been reported to effectively suppress COX-2 activity .
The biological activity of the compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition : The presence of electronegative atoms (like fluorine) may enhance binding affinity to target enzymes.
- Cell Cycle Arrest : Certain triazole derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antioxidant Activity : Some studies suggest that these compounds may possess antioxidant properties that protect cellular components from oxidative stress.
Data Tables
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The structural features of 1-((2-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one suggest that it may inhibit tubulin polymerization, a critical process in cancer cell proliferation. Compounds with similar structures have shown significant activity against various cancer cell lines by disrupting microtubule dynamics which are essential for mitosis and cellular integrity.
Case Study: Tubulin Polymerization Inhibition
A study demonstrated that derivatives of thienopyrimidine compounds effectively inhibited tubulin polymerization at submicromolar concentrations. The IC50 values for these compounds were notably low, indicating potent activity against cancer cells. For instance, modifications to the C-2 group of related compounds led to enhanced potency (IC50 values ranging from 0.92 μM to 1.3 μM), suggesting a promising avenue for further exploration with this compound as a lead compound .
A2A Adenosine Receptor Modulation
The A2A adenosine receptor (A2AAR) is a well-known target in pharmacology due to its role in various physiological processes and disease states. Compounds similar to this compound have been studied for their ability to act as agonists or antagonists of this receptor.
Research Findings
Research indicates that modifications on the pyrimidine scaffold can yield compounds with varying affinities for A2AAR. For example, a related compound displayed a Ki value of 6.5 nM at A2AAR, showcasing the potential for designing selective modulators that could influence signaling pathways relevant in neurodegenerative diseases and cancer .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy and selectivity of compounds like this compound.
Key Structural Features
The presence of specific substituents (e.g., fluorobenzyl and isopropyl groups) influences biological activity significantly:
- Fluorine Substitution : Enhances lipophilicity and may improve binding affinity to target receptors.
- Isopropyl Group : Could contribute to steric hindrance that may stabilize interactions with biological targets.
Comparison with Similar Compounds
Substituent Variations on the Benzyl Groups
Key Observations :
Heterocyclic and Functional Group Modifications
Key Observations :
- Ethylcarboxylate esters (e.g., ) enhance solubility but may reduce membrane permeability compared to thioethers.
Q & A
Q. What are the standard synthetic routes for synthesizing this compound?
The compound is synthesized via cyclocondensation reactions. A general procedure involves refluxing a thieno[2,3-d]pyrimidinone precursor (e.g., 3-amino-2-mercapto derivatives) with hydrazonoyl chlorides in dry chloroform, catalyzed by triethylamine. Crystallization from ethanol/dioxane mixtures is typically used for purification . Modifications in substituents (e.g., fluorobenzyl or isopropylbenzyl groups) are introduced via nucleophilic substitution or coupling reactions .
Q. Which spectroscopic techniques confirm the structural integrity of this compound?
Characterization relies on:
- IR spectroscopy to identify functional groups (e.g., C=S, C-N stretches).
- <sup>1</sup>H/<sup>13</sup>C NMR to verify substituent positions and aromaticity.
- ESI-MS for molecular weight confirmation.
- Elemental analysis to validate purity .
Q. What preliminary biological activities have been reported for similar thieno-triazolopyrimidine derivatives?
Analogous compounds exhibit antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with MIC values ranging from 8–64 µg/mL. Activity correlates with electron-withdrawing substituents (e.g., fluorine) enhancing membrane penetration .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields during synthesis?
- Solvent selection : Replace chloroform with polar aprotic solvents (e.g., DMF) to improve solubility of intermediates.
- Catalyst screening : Test alternatives to triethylamine, such as DBU, to enhance cyclization efficiency.
- Temperature control : Gradual heating (e.g., 60°C → reflux) reduces side reactions.
- Purification : Use column chromatography (silica gel, hexane/EtOAc) for intermediates prone to oligomerization .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., broth microdilution per CLSI guidelines).
- Structural nuances : Compare substituent effects (e.g., 2-fluorobenzyl vs. 4-fluorobenzyl) using matched molecular pair analysis.
- Resistance mechanisms : Conduct genomic sequencing of resistant strains to identify efflux pump upregulation .
Q. How can computational methods guide the design of analogs with improved pharmacokinetics?
- Molecular docking : Predict binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase).
- ADMET profiling : Use tools like SwissADME to optimize logP (target 2–3) and reduce CYP450 inhibition.
- QSAR models : Correlate substituent electronegativity with MIC values to prioritize synthetic targets .
Q. What experimental designs validate the environmental stability of this compound?
- Photodegradation studies : Expose to UV light (λ = 254 nm) and monitor decomposition via HPLC.
- Hydrolysis assays : Test stability at pH 2–12 to simulate gastrointestinal/extracellular environments.
- Soil microcosm analysis : Measure half-life in loam soil under aerobic/anaerobic conditions .
Methodological Guidance
Q. How to troubleshoot persistent impurities in the final product?
- HPLC-MS tracking : Identify impurities during intermediate steps (e.g., unreacted hydrazonoyl chlorides).
- Recrystallization optimization : Test mixed solvents (e.g., ethanol/water) with gradient cooling.
- Byproduct analysis : Use <sup>19</sup>F NMR to detect fluorinated side products .
Q. What in vitro models are suitable for evaluating antitumor potential?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
